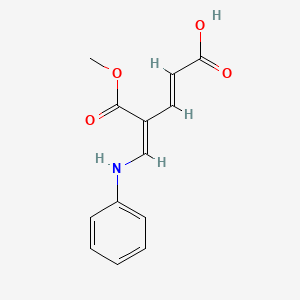
DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazepam binding inhibitor fragment (human) is a peptide that binds to the benzodiazepine site of gamma-aminobutyric acid type A receptors. This interaction modulates the activity of these receptors, which are crucial for inhibitory neurotransmission in the brain. The compound is involved in various physiological processes, including neurogenesis and modulation of seizure susceptibility .
Méthodes De Préparation
The synthesis of diazepam binding inhibitor fragment (human) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Amino acids are activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods may involve large-scale solid-phase peptide synthesis with automated synthesizers to ensure high yield and purity .
Analyse Des Réactions Chimiques
Diazepam binding inhibitor fragment (human) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine, affecting the peptide’s activity.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols, altering its conformation and function.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions .
Applications De Recherche Scientifique
Diazepam binding inhibitor fragment (human) has several scientific research applications:
Neurobiology: It is used to study the modulation of gamma-aminobutyric acid type A receptors and their role in neurogenesis and seizure susceptibility.
Pharmacology: The compound helps in understanding the mechanisms of action of benzodiazepines and their endogenous modulators.
Medicine: Research on this peptide contributes to the development of new therapeutic agents for neurological disorders, including epilepsy and anxiety
Mécanisme D'action
The diazepam binding inhibitor fragment (human) exerts its effects by binding to the benzodiazepine site of gamma-aminobutyric acid type A receptors. This binding can result in either positive or negative allosteric modulation, depending on the receptor subtype and cellular context. The peptide influences the inhibitory effects of gamma-aminobutyric acid, thereby modulating neuronal excitability and synaptic transmission .
Comparaison Avec Des Composés Similaires
Similar compounds include other endogenous peptides that modulate gamma-aminobutyric acid type A receptors, such as:
Neuropeptide Y: Modulates anxiety and stress responses.
Somatostatin: Inhibits the release of various neurotransmitters and hormones.
Cholecystokinin: Involved in anxiety and pain modulation.
Diazepam binding inhibitor fragment (human) is unique in its dual role as both a positive and negative allosteric modulator, depending on the specific gamma-aminobutyric acid type A receptor subtype and cellular environment .
Propriétés
Numéro CAS |
104360-70-5 |
|---|---|
Formule moléculaire |
C91H148N26O32S |
Poids moléculaire |
2150.37 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



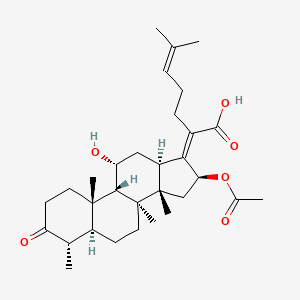


![2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1141146.png)
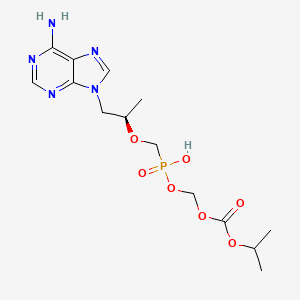
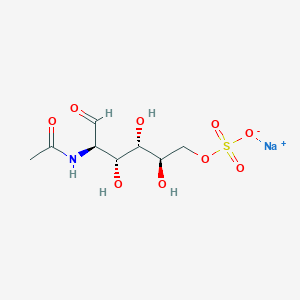
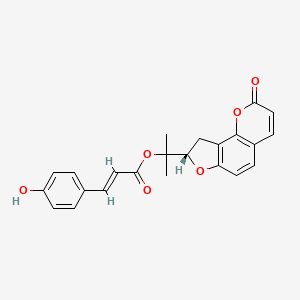
![[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate](/img/structure/B1141155.png)

![N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1141158.png)
